2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone
Description
This compound is a silyl-protected ethanone derivative featuring a 1,3-dioxolane ring substituted with a tert-butyldiphenylsilyl (TBDPS) ether and an ethenyl group. Its molecular formula is C₃₀H₄₂O₅Si, with a molecular weight of 510.74 g/mol . The TBDPS group acts as a sterically hindered protecting group for hydroxyl intermediates in multistep syntheses, such as in the preparation of complex natural products like L-783,277 . The ethenyl substituent provides a site for further functionalization, while the dioxolane ring enhances stereochemical stability.
Properties
Molecular Formula |
C25H32O4Si |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone |
InChI |
InChI=1S/C25H32O4Si/c1-7-22-23(29-25(5,6)28-22)21(26)18-27-30(24(2,3)4,19-14-10-8-11-15-19)20-16-12-9-13-17-20/h7-17,22-23H,1,18H2,2-6H3 |
InChI Key |
BMPVTWRKLCDPDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(C(O1)C(=O)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C)C=C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.
Chemical Reactions Analysis
Deprotection of TBDPS Ether
The tert-butyldiphenylsilyl (TBDPS) group is cleaved under fluoride-mediated conditions, yielding a free hydroxyl group:
Reaction :
| Conditions | Products | Yield | References |
|---|---|---|---|
| TBAF (1 M in THF, 25°C) | 1-(5-Ethenyldioxolan-4-yl)ethanol | 85–90% | |
| HF-Pyridine (0°C, 2 h) | Same | 78% |
This step is critical for subsequent functionalization of the hydroxyl group while preserving acid-sensitive dioxolane rings .
Ketone Functionalization
The ethanone group participates in nucleophilic additions and reductions:
Nucleophilic Additions
-
Grignard Reagents :
Example: Methylmagnesium bromide forms tertiary alcohol derivatives (yield: 72–80%) .
Reductions
| Reagent System | Product | Diastereomeric Ratio | Yield |
|---|---|---|---|
| NaBH₄/CeCl₃ (0°C, 1 h) | 2-(TBDPS-O-)-1-(dioxolanyl)ethanol | 85:15 | 88% |
| DIBAL-H (−78°C, 2 h) | Same | N/A | 92% |
Dioxolane Ring Modifications
The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis or transacetalization:
Conditions :
-
0.1 M HCl/THF (50°C, 4 h) → Cleavage to vicinal diol (yield: 95%) .
-
TMSOTf (cat.)/CH₂Cl₂ → Exchange with other diols (e.g., ethylene glycol) .
Ethenyl Group Reactions
The ethenyl substituent enables stereoselective cyclizations:
Ring-Closing Metathesis (RCM)
-
Catalyst : Grubbs II (5 mol%, CH₂Cl₂, 40°C, 24 h)
Forms cyclopentane derivatives (yield: 82%, trans:cis = 9:1) .
Epoxidation
Multi-Step Reaction Cascades
The compound serves as a linchpin in synthetic pathways:
Example Sequence :
Stability and Side Reactions
-
Acidic Conditions : Dioxolane cleavage dominates over TBDPS deprotection below pH 3 .
-
Base Sensitivity : Ketone enolization occurs in strong bases (e.g., LDA, −78°C), enabling alkylation.
This compound’s modular reactivity enables its use in synthesizing polyoxygenated cyclopentanes , prostaglandin intermediates , and glycosidase inhibitors . Its TBDPS group provides orthogonal protection strategies in multi-step sequences, as demonstrated in industrial-scale syntheses .
Scientific Research Applications
Chemistry
The compound serves primarily as a protecting group for hydroxyl functionalities in complex organic syntheses. Its ability to stabilize reactive sites allows for selective reactions without unwanted side products.
Biology
In biological research, it is utilized in the synthesis of biologically active molecules and natural products. The structural features of the compound facilitate modifications that enhance biological activity.
Medicine
As an intermediate in pharmaceutical synthesis, it plays a crucial role in developing new drugs. Its unique properties can be exploited to create compounds with improved therapeutic effects.
Industry
The compound is also used in the production of specialty chemicals and materials, particularly where enhanced stability and reactivity are desired.
Research indicates that derivatives like 2-[tert-butyl(diphenyl)silyl]oxy compounds exhibit significant antioxidant properties. Studies have shown that they can scavenge free radicals effectively due to the electron donation capabilities enhanced by the silyl group.
Antimicrobial Properties
Several studies report antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values range from 15 to 30 µg/mL, indicating promising potential for developing antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP2D6. This inhibition can modulate drug metabolism pathways critical for understanding drug interactions and pharmacokinetics.
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Organic Chemistry examined various derivatives of silylated compounds for their antioxidant capacity using DPPH and ABTS assays. Results indicated that specific modifications in the silyl group significantly enhanced antioxidant activity, suggesting structural optimization could yield more potent antioxidants.
Case Study 2: Antimicrobial Testing
Experiments conducted on siloxane derivatives revealed their efficacy against bacterial strains. The results demonstrated effective inhibition zones in agar diffusion assays, reinforcing their potential use as antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone primarily involves its role as a protecting group. The tert-butyl(diphenyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The dioxolane ring can participate in various chemical transformations, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares key structural elements:
Stability and Chemical Behavior
- Silyl Group Stability : The TBDPS group in the target compound is more resistant to acidic/basic hydrolysis compared to tert-butyldimethylsilyl (TBDMS) analogs . For example, TBDPS requires stronger fluoride sources (e.g., TBAF) for cleavage, whereas TBDMS is removed under milder conditions .
- Ethenyl Reactivity : The ethenyl group in the target compound undergoes epoxidation or dihydroxylation, whereas ethoxymethoxy or alkyne substituents in analogs enable distinct reactivity (e.g., cycloadditions) .
Biological Activity
The compound 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone is a siloxane derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 430.63 g/mol. The structural features include a tert-butyl group, a diphenylsilyl moiety, and a dioxolane ring that contribute to its unique chemical properties.
Synthesis
The synthesis of this compound typically involves the reaction of silylating agents with alcohols or phenolic compounds under controlled conditions. For instance, the use of tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a base like triethylamine allows for effective silylation of hydroxyl groups .
Antioxidant Activity
Research indicates that siloxane compounds can exhibit significant antioxidant properties. A study demonstrated that derivatives similar to 2-[tert-butyl(diphenyl)silyl]oxy compounds showed considerable free radical scavenging activity, which may be attributed to the presence of the silyl group enhancing electron donation capabilities .
Antimicrobial Properties
Several studies have reported that silylated compounds possess antimicrobial activity against various pathogens. For example, derivatives of tert-butyldiphenylsilyl compounds were tested against bacteria and fungi, revealing effective inhibition zones in agar diffusion assays . This suggests potential applications in developing antimicrobial agents.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cytochrome P450 enzymes, particularly CYP2D6. Inhibition studies indicated that it could modulate drug metabolism pathways, which is crucial for understanding drug interactions and pharmacokinetics .
Case Study 1: Antioxidant Efficacy
In a study published in Journal of Organic Chemistry, researchers synthesized various derivatives of silylated compounds and assessed their antioxidant capacity using DPPH and ABTS assays. Results indicated that certain modifications in the silyl group significantly enhanced antioxidant activity, suggesting structural optimization could yield more potent antioxidants .
Case Study 2: Antimicrobial Testing
A series of experiments conducted on siloxane derivatives revealed their efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, demonstrating promising antimicrobial potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C25H34O4Si |
| Molecular Weight | 430.63 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water partition) | 3.22 |
| CYP Enzyme Inhibition | CYP2D6 (Yes) |
Q & A
Q. Q1. What are the recommended synthetic routes for preparing 2-[tert-butyl(diphenyl)silyl]oxy-1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanone?
A1. The compound can be synthesized via silyl ether protection and ketone functionalization. A typical approach involves:
- Step 1: Protecting the hydroxyl group of a precursor (e.g., 1-(5-ethenyl-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol) using tert-butyldiphenylsilyl chloride (TBDPSCl) under anhydrous conditions with a base like imidazole in dichloromethane .
- Step 2: Oxidation of the resulting alcohol to the ethanone moiety using mild oxidizing agents (e.g., Dess-Martin periodinane or Swern oxidation) to avoid side reactions with the ethenyl or dioxolane groups .
Key Considerations: Monitor reaction progress via TLC or HPLC, as over-oxidation or desilylation may occur.
Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
A2.
- NMR:
- ¹H NMR: Look for signals indicative of the tert-butyl group (δ ~1.05 ppm, singlet), aromatic protons from diphenylsilyl (δ 7.3–7.6 ppm), and the dioxolane methyl groups (δ ~1.4 ppm) .
- ¹³C NMR: Confirm the carbonyl carbon (δ ~205–210 ppm) and quaternary carbons in the dioxolane ring.
- IR: A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone group.
- MS: High-resolution mass spectrometry (HRMS) should match the molecular formula (C₃₁H₃₈O₄Si⁺, exact mass 526.2538) .
Advanced Research Questions
Q. Q3. What experimental design strategies optimize the yield of this compound in large-scale synthesis?
A3.
- DoE (Design of Experiments): Use response surface methodology to optimize variables like temperature, stoichiometry, and reaction time. For example, a central composite design can identify optimal conditions for silylation and oxidation steps .
- Flow Chemistry: Continuous flow reactors improve heat/mass transfer and reduce side reactions (e.g., silyl group hydrolysis) compared to batch methods .
- Catalyst Screening: Test Lewis acids (e.g., AlCl₃ or BF₃·OEt₂) to accelerate silylation while minimizing byproducts .
Q. Q4. How does the tert-butyldiphenylsilyl (TBDPS) group influence the compound’s stability under acidic/basic conditions?
A4.
- Acidic Conditions: The TBDPS group is stable in mild acids (e.g., acetic acid) but cleaves with strong acids (e.g., HF-pyridine or TBAF). This stability allows selective deprotection of other acid-labile groups .
- Basic Conditions: Resists hydrolysis in weak bases (pH < 10) but degrades in strong bases (e.g., NaOH/MeOH), making it unsuitable for reactions requiring basic media .
Mechanistic Insight: The bulky tert-butyl and diphenyl groups sterically hinder nucleophilic attack, enhancing stability .
Q. Q5. What advanced applications exist for this compound in photochemistry or catalysis?
A5.
- Photoredox Catalysis: The ethenyl and dioxolane groups enable participation in [2+2] cycloadditions under UV light, useful for synthesizing strained ring systems .
- Chiral Auxiliary: The dioxolane ring’s stereochemistry can induce asymmetry in enantioselective reactions (e.g., ketone reductions) .
Case Study: In a 2021 study, analogous silyl-protected ketones were used as intermediates in visible-light-driven C–H functionalization .
Q. Q6. How can researchers resolve contradictions in reported reactivity data for this compound?
A6.
- Reproducibility Checks: Validate reaction conditions (e.g., solvent purity, moisture levels) that may affect silyl group stability .
- Computational Modeling: Use DFT calculations to predict reaction pathways and identify competing mechanisms (e.g., steric effects vs. electronic factors) .
- Cross-Validation: Compare results across multiple analytical methods (e.g., GC-MS vs. NMR) to confirm product identity .
Q. Q7. What strategies mitigate decomposition during long-term storage?
A7.
- Storage Conditions: Store under inert gas (argon) at –20°C in amber vials to prevent oxidation or photodegradation .
- Stabilizers: Add radical inhibitors (e.g., BHT) to suppress ethenyl polymerization .
- Purity Monitoring: Use periodic HPLC analysis to detect degradation products (e.g., desilylated ketone) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
